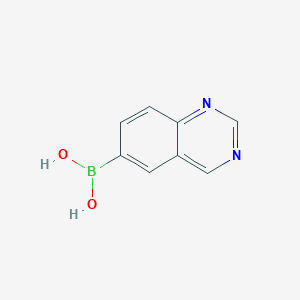

Quinazolin-6-ylboronic acid

Description

Properties

IUPAC Name |

quinazolin-6-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-1-2-8-6(3-7)4-10-5-11-8/h1-5,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIKNXKOQIPRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN=CN=C2C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-6-ylboronic acid typically involves the reaction of quinazoline derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Quinazolin-6-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron compounds.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Quinazolin-6-ylboronic acid plays a crucial role as a building block in the synthesis of pharmaceuticals, particularly in the development of anticancer agents. Its ability to form stable complexes with biomolecules enhances the efficacy of drugs. Recent studies have highlighted its potential in modulating virulence factors of pathogens like Pseudomonas aeruginosa, which is significant for treating cystic fibrosis and other infections. Compounds derived from quinazolinones have shown promise in reducing biofilm formation and virulence factor production without compromising cell viability, indicating their potential as anti-virulence agents .

Case Study: Anticancer Activity

In a recent study, quinazolinone derivatives demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, quinazolinone compounds were evaluated for their inhibitory effects on cancer cell proliferation, showing IC50 values ranging from 2.90 to 6.40 µM against HCT-116 cells . These findings underscore the therapeutic potential of this compound in cancer treatment.

Organic Synthesis

This compound is extensively utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for constructing complex organic molecules. This application is vital in pharmaceutical synthesis and materials science .

Table: Summary of Organic Reactions Involving this compound

| Reaction Type | Description | Key Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids | Pharmaceutical synthesis, agrochemicals |

| Borylation | Introduces boron into organic molecules | Development of boron-based therapeutics |

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and nanomaterials. Its unique properties enhance material strength and functionality, making it suitable for applications in electronics and biomedicine .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal stability, making them ideal candidates for high-performance applications.

Bioconjugation

The compound is also employed in bioconjugation techniques, which allow for the attachment of biomolecules to surfaces or other molecules. This application is particularly beneficial in creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Example: Targeted Drug Delivery Systems

this compound has been utilized to develop conjugates that target specific cancer cells, thereby improving drug localization and reducing systemic toxicity.

Recent Advances and Future Directions

Recent advancements in the synthesis of quinazolinone derivatives have opened new avenues for their application as modulators of various biological targets. Ongoing research focuses on optimizing these compounds for better pharmacological profiles and exploring their mechanisms of action against resistant strains of pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Table: Recent Research Findings on Quinazolinone Derivatives

| Study Focus | Findings | Implications |

|---|---|---|

| Antituberculosis Activity | Certain derivatives effective against multi-drug resistant strains | Potential new treatments for tuberculosis |

| Anti-cancer Activity | Significant cytotoxicity against various cancer lines | Development of novel anticancer agents |

| Modulation of Virulence Factors | Reduction in biofilm formation in pathogenic bacteria | New strategies for treating chronic infections |

Mechanism of Action

The mechanism of action of quinazolin-6-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool for studying enzyme function and for developing enzyme inhibitors as potential therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Quinazolin-6-ylboronic acid with structurally related boronic acid derivatives and heterocycles:

Key Differences and Implications

Heterocyclic Core: Quinazoline (two N atoms) vs. Quinoline (one N atom): The additional nitrogen in quinazoline increases electron deficiency, enhancing reactivity in cross-couplings but reducing solubility in aqueous media compared to quinoline derivatives . Quinoxaline (N at 1,2-positions) vs. Quinazoline (N at 1,3-positions): Positional isomerism affects electronic distribution; quinoxaline derivatives exhibit distinct UV absorption profiles and binding affinities .

Boronic Acid Position :

- Substitution at the 6-position in quinazoline optimizes steric accessibility for Suzuki reactions compared to 4- or 8-position derivatives, which may hinder coupling efficiency .

Biological Activity: this compound derivatives show pronounced anti-mycobacterial activity (MIC values < 1 µg/mL in some cases) due to interactions with bacterial enzymes, whereas quinoline analogues are more associated with antimalarial effects .

Synthetic Utility: Quinoline-6-boronic acid is more commonly used in industrial settings due to lower synthesis costs, while quinazoline derivatives are prioritized in academic research for targeted drug design .

Research Findings and Trends

- Microwave Synthesis : this compound can be synthesized via copper-mediated one-pot reactions under microwave irradiation, achieving yields >85% .

- Stability : The boronic acid group in quinazoline derivatives is prone to protodeboronation under acidic conditions, necessitating stabilized reagents like pinacol esters for storage .

- Emerging Analogues: Recent work on imidazo[4,5-g]quinazolines and indolo[2,1-b]quinazolinones highlights the versatility of the quinazoline scaffold, though boronic acid variants remain underexplored .

Biological Activity

Quinazolin-6-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily interacts with specific molecular targets such as enzymes and receptors through its boronic acid group. This moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Such properties make it a valuable tool in enzyme function studies and in the development of enzyme inhibitors for therapeutic applications .

Biological Activities

-

Antimicrobial Activity

- This compound has shown promise as an anti-virulence agent against Pseudomonas aeruginosa, a significant pathogen in cystic fibrosis. Compounds derived from quinazolinones were effective in reducing biofilm formation and the production of virulence factors such as pyocyanin at concentrations around 50 µM .

-

Anticancer Properties

- The compound has been explored for its anticancer potential. Studies indicate that quinazolinone derivatives exhibit significant cytotoxicity against various cancer cell lines, including those resistant to traditional chemotherapy. For instance, quinazolinone-based hybrids have demonstrated IC50 values ranging from 0.36 to 40.90 µM against breast cancer cell lines, suggesting a potential for developing new anticancer therapies .

-

Antituberculosis Activity

- Research has highlighted the effectiveness of quinazolinone derivatives against Mycobacterium tuberculosis. A study synthesized several compounds that exhibited significant activity against multi-drug resistant strains, indicating that modifications in the quinazoline structure can enhance its efficacy against tuberculosis .

- Other Pharmacological Activities

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:

Case Studies

Several studies have demonstrated the biological efficacy of this compound:

- Study on Pseudomonas aeruginosa : In a recent study, derivatives of quinazolinones were synthesized and tested for their ability to modulate virulence factors in Pseudomonas aeruginosa. The results indicated that certain compounds significantly reduced biofilm formation without affecting bacterial viability .

- Anticancer Screening : A series of quinazoline-based hybrids were evaluated for their cytotoxic effects against various cancer cell lines. The most potent compounds showed IC50 values comparable to established chemotherapeutics, highlighting their potential as new cancer treatments .

- Antituberculosis Research : In another investigation, novel quinazolinone derivatives were screened against multi-drug resistant M. tuberculosis, revealing several candidates with promising anti-tubercular activity .

Q & A

Q. What established synthetic routes are available for Quinazolin-6-ylboronic acid, and how can researchers select the optimal method?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic borylation. Key considerations include:

- Substrate Compatibility: Ensure precursor halogen (e.g., bromide) is compatible with the boron source (e.g., bis(pinacolato)diboron).

- Catalytic System: Pd catalysts (e.g., Pd(PPh₃)₄) with ligands (e.g., SPhos) enhance efficiency .

- Reaction Conditions: Optimize temperature (80–120°C), solvent (dioxane/DMF), and base (K₂CO₃) for yield and purity .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 60–85 | Pd catalyst, 100°C | High selectivity | Air-sensitive reagents required |

| Direct Borylation | 40–70 | B₂pin₂, Cu(I) catalyst | Broad substrate scope | Lower yield for steric hindrance |

Reference experimental design principles (e.g., feasibility, reproducibility) to select methods .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR: Confirm boronic acid presence via B–O peaks (~30 ppm in ¹¹B NMR) and aromatic proton splitting patterns .

- HPLC-MS: Verify purity and molecular ion ([M+H]⁺) with reverse-phase C18 columns (acetonitrile/water mobile phase) .

- FT-IR: Identify B–O stretches (1340–1310 cm⁻¹) and quinazoline ring vibrations .

Table 2: Key Spectral Data

| Technique | Key Signals | Interpretation Tips |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (quinazoline protons) | Check for coupling with boron substituents |

| HPLC-MS | Retention time ~5.2 min | Compare with standards for purity assessment |

Cross-validate data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from:

- Variable Substrate Ratios: Re-examine stoichiometry (e.g., 1:1.2 boronic acid:halide) and catalyst loading (1–5 mol%) .

- Impurity Effects: Use column chromatography or recrystallization to isolate pure product .

- Solvent Polarity: Test polar aprotic solvents (DMF vs. THF) to assess reaction kinetics .

Table 3: Troubleshooting Conflicting Data

| Issue | Resolution Strategy | Evidence Source |

|---|---|---|

| Low yield | Increase catalyst stability (e.g., add ligands) | |

| Side reactions | Use scavengers (e.g., molecular sieves) |

Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign experiments .

Q. What computational strategies are effective for predicting this compound’s reactivity in novel environments?

Methodological Answer: Combine:

- Density Functional Theory (DFT): Calculate electrophilicity indices and frontier molecular orbitals to predict nucleophilic attack sites .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to assess stability .

- Docking Studies: Model interactions with biological targets (e.g., enzymes) for drug design applications .

Table 4: Computational Approaches

| Method | Application | Software Tools |

|---|---|---|

| DFT | Reactivity prediction | Gaussian, ORCA |

| MD | Solvent interaction analysis | GROMACS, AMBER |

Validate simulations with experimental data (e.g., kinetic assays) to ensure reliability .

Q. How should researchers design a systematic review to evaluate this compound’s applications in medicinal chemistry?

Methodological Answer: Follow PRISMA guidelines:

- Search Strategy: Use Boolean terms (e.g., "this compound AND anticancer") in PubMed/Scopus .

- Inclusion Criteria: Prioritize peer-reviewed studies with in vitro/in vivo data .

- Bias Assessment: Apply Cochrane Risk of Bias Tool to exclude low-quality studies .

Table 5: Literature Review Framework

| Step | Action | Resources |

|---|---|---|

| Data Extraction | Compile IC₅₀ values, toxicity profiles | Zotero, EndNote |

| Meta-analysis | Use RevMan for statistical synthesis | Cochrane Collaboration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.